

The Versatile Linker: A Technical Guide to **tert-Butyl 3-(bromomethyl)benzylcarbamate**

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Compound of Interest

Compound Name:	<i>tert-Butyl 3-(bromomethyl)benzylcarbamate</i>
Cat. No.:	B153213

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **tert-butyl 3-(bromomethyl)benzylcarbamate**, a key building block in modern medicinal chemistry. We delve into its commercial availability, chemical properties, synthesis, and its pivotal role as a versatile linker, particularly in the burgeoning field of Proteolysis Targeting Chimeras (PROTACs).

Commercial Availability and Physicochemical Properties

tert-Butyl 3-(bromomethyl)benzylcarbamate is readily available from a range of chemical suppliers. Its procurement for research and development purposes is straightforward, with various purity levels offered to suit different experimental needs.

Table 1: Commercial Suppliers of **tert-Butyl 3-(bromomethyl)benzylcarbamate**

Supplier	Purity
Biosynth	≥95%
Cenmed Enterprises	98%
Sigma-Aldrich	98%
BLD Pharm	≥97%
Fluorochem	95%

Table 2: Physicochemical Data of **tert-Butyl 3-(bromomethyl)benzylcarbamate**

Property	Value
CAS Number	220364-34-1
Molecular Formula	C ₁₃ H ₁₈ BrNO ₂
Molecular Weight	300.19 g/mol
Appearance	Solid
Storage Temperature	2-8°C, under inert atmosphere
SMILES	CC(C)(C)OC(=O)NCC1=CC(=CC=C1)CBr
InChI Key	ZAWVAHJDHPLCQF-UHFFFAOYSA-N

Synthesis of **tert-Butyl 3-(bromomethyl)benzylcarbamate**

The synthesis of **tert-butyl 3-(bromomethyl)benzylcarbamate** is typically achieved through a two-step process starting from 3-(aminomethyl)benzyl alcohol. The first step involves the protection of the primary amine with a tert-butoxycarbonyl (Boc) group, followed by the bromination of the benzylic alcohol.

Experimental Protocol: Synthesis of **tert-Butyl 3-(hydroxymethyl)benzylcarbamate (Step 1)**

This protocol is adapted from standard procedures for the Boc protection of amines.

Materials:

- 3-(aminomethyl)benzyl alcohol
- Di-tert-butyl dicarbonate (Boc₂O)
- Triethylamine (TEA) or Sodium Bicarbonate (NaHCO₃)
- Tetrahydrofuran (THF) or Dichloromethane (DCM)
- Water
- Ethyl acetate
- Brine
- Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

- Dissolve 3-(aminomethyl)benzyl alcohol (1.0 eq) in a suitable solvent such as THF or DCM.
- Add a base, such as triethylamine (1.2 eq) or an aqueous solution of sodium bicarbonate.
- To this solution, add di-tert-butyl dicarbonate (1.1 eq) portion-wise at room temperature.
- Stir the reaction mixture at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, remove the organic solvent under reduced pressure.
- If an aqueous base was used, extract the aqueous layer with ethyl acetate. If a triethylamine/organic solvent system was used, wash the reaction mixture with water and then brine.
- Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield tert-butyl 3-(hydroxymethyl)benzylcarbamate. The product can be

purified further by column chromatography if necessary.

Experimental Protocol: Bromination of tert-Butyl 3-(hydroxymethyl)benzylcarbamate (Step 2)

This protocol describes the conversion of the benzylic alcohol to the corresponding bromide using phosphorus tribromide (PBr_3) or a combination of carbon tetrabromide (CBr_4) and triphenylphosphine (PPh_3).

Using Phosphorus Tribromide (PBr_3):

Materials:

- tert-Butyl 3-(hydroxymethyl)benzylcarbamate
- Phosphorus tribromide (PBr_3)
- Anhydrous Dichloromethane (DCM) or Diethyl ether
- Saturated sodium bicarbonate solution
- Brine
- Anhydrous sodium sulfate (Na_2SO_4)

Procedure:

- Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) in anhydrous DCM or diethyl ether under an inert atmosphere (e.g., nitrogen or argon) and cool the solution to 0°C in an ice bath.
- Slowly add phosphorus tribromide (0.4 eq) dropwise to the stirred solution.
- Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.
- Carefully quench the reaction by slowly adding a saturated solution of sodium bicarbonate until gas evolution ceases.

- Separate the organic layer and wash it with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain **tert-butyl 3-(bromomethyl)benzylcarbamate**.

Using Carbon Tetrabromide (CBr₄) and Triphenylphosphine (PPh₃):

Materials:

- tert-Butyl 3-(hydroxymethyl)benzylcarbamate
- Carbon tetrabromide (CBr₄)
- Triphenylphosphine (PPh₃)
- Anhydrous Dichloromethane (DCM)

Procedure:

- Dissolve tert-butyl 3-(hydroxymethyl)benzylcarbamate (1.0 eq) and carbon tetrabromide (1.2 eq) in anhydrous DCM under an inert atmosphere.
- Cool the solution to 0°C and add triphenylphosphine (1.2 eq) portion-wise.
- Stir the reaction mixture at room temperature for 1-3 hours, monitoring by TLC.
- Concentrate the reaction mixture under reduced pressure and purify the crude product by flash column chromatography on silica gel to yield **tert-butyl 3-(bromomethyl)benzylcarbamate**.

Application in PROTAC Synthesis

The primary application of **tert-butyl 3-(bromomethyl)benzylcarbamate** is as a versatile linker in the synthesis of PROTACs.^[1] PROTACs are heterobifunctional molecules that recruit an E3 ubiquitin ligase to a target protein, leading to the target's ubiquitination and subsequent degradation by the proteasome. The linker component of a PROTAC is crucial for its efficacy, as it dictates the spatial orientation of the target protein and the E3 ligase.

The benzylic bromide moiety of **tert-butyl 3-(bromomethyl)benzylcarbamate** provides a reactive electrophilic site for nucleophilic substitution by a suitable functional group on either the E3 ligase ligand or the target protein ligand. The Boc-protected amine serves as a latent nucleophile that can be deprotected under acidic conditions to allow for subsequent coupling to the other half of the PROTAC molecule.

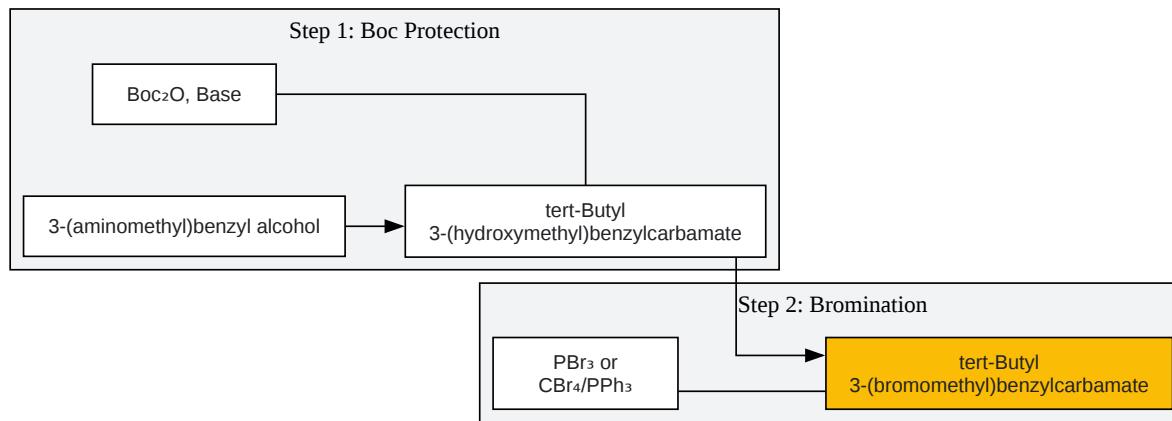
General Workflow for PROTAC Synthesis

A common strategy for incorporating **tert-butyl 3-(bromomethyl)benzylcarbamate** into a PROTAC involves the following steps:

- **Alkylation:** The benzylic bromide is reacted with a nucleophilic handle (e.g., a phenol, amine, or thiol) on either the E3 ligase ligand or the target protein ligand.
- **Deprotection:** The Boc protecting group is removed from the carbamate, typically using an acid such as trifluoroacetic acid (TFA) or hydrochloric acid (HCl), to reveal a primary amine.
- **Amide Coupling:** The newly exposed amine is then coupled to a carboxylic acid on the other binding ligand using standard peptide coupling reagents (e.g., HATU, HOBr, EDC).

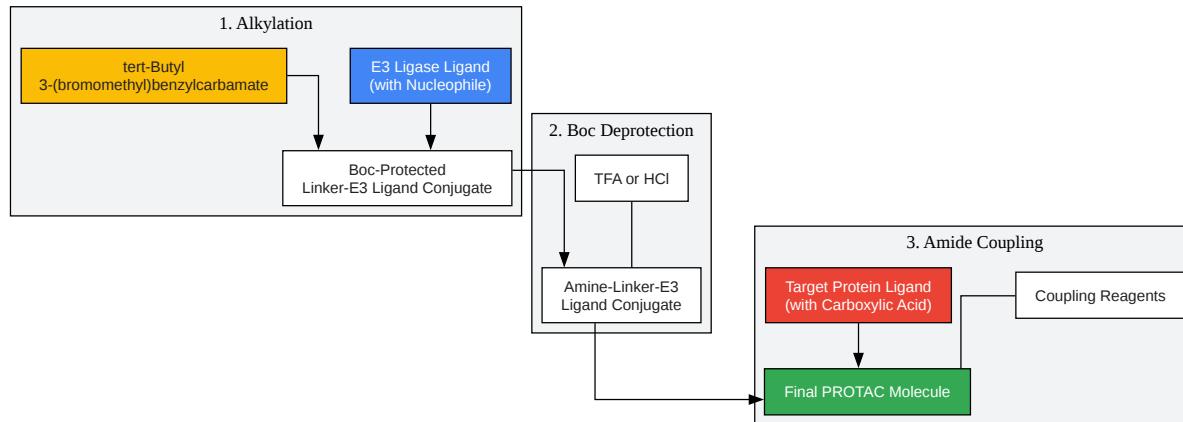
Visualizing the Process

The following diagrams illustrate the synthesis of **tert-butyl 3-(bromomethyl)benzylcarbamate** and its subsequent use in the assembly of a PROTAC molecule.



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Caption: Synthesis of **tert-Butyl 3-(bromomethyl)benzylcarbamate**.



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Caption: General workflow for PROTAC assembly.

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References

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